5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-3-phenylfuro[3,2-g]chromen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O3/c1-11-7-18(19)21-17-9-16-14(8-13(11)17)15(10-20-16)12-5-3-2-4-6-12/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOFGIJNZZENAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic Characterization and Advanced Analytical Research Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. While specific experimental data for 5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is not extensively detailed in publicly available literature, the expected chemical shifts can be inferred from the analysis of closely related analogs.
For a comprehensive structural analysis, both ¹H NMR and ¹³C NMR would be essential.
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum for this compound would be expected to show distinct signals for the aromatic protons on the phenyl and furo[3,2-g]chromen-7-one core, as well as a characteristic singlet for the methyl group.
¹³C NMR Spectroscopy: This method details the carbon skeleton of the molecule. The spectrum would display unique resonances for each carbon atom, including the carbonyl carbon of the lactone, the carbons of the aromatic rings, and the methyl group carbon.
A detailed, hypothetical ¹³C NMR data table is presented below to illustrate the expected chemical shifts for the core structure.
| Atom | Hypothetical Chemical Shift (ppm) |
| C=O | ~160 |
| Quaternary C (aromatic) | 110-155 |
| CH (aromatic) | 100-145 |
| CH₃ | ~20 |
This table is illustrative and based on general chemical shift ranges for similar structures.
Mass Spectrometry (MS) Techniques (e.g., High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS))
Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) is a particularly powerful tool for this purpose, providing highly accurate mass measurements.
For this compound (molecular formula C₁₈H₁₂O₃), HR-ESIMS would be expected to yield a precise mass-to-charge ratio (m/z) for the molecular ion ([M+H]⁺ or [M+Na]⁺), confirming its elemental composition. For instance, the predicted monoisotopic mass of the neutral molecule is approximately 276.0786 Da.
The fragmentation pattern observed in the mass spectrum would also offer valuable structural information, revealing characteristic losses of small molecules like CO or CO₂ from the parent ion.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (Lactone) | ~1730-1715 |
| C=C (Aromatic) | ~1600-1450 |
| C-O (Ether) | ~1250-1000 |
This table provides expected ranges for the key functional groups.
Chromatographic Separation and Purity Assessment Methods (e.g., Silica Gel Chromatography, High-Performance Liquid Chromatography (HPLC))
Chromatographic techniques are fundamental for the purification and assessment of the purity of synthesized compounds.
Silica Gel Chromatography: This is a common method for the purification of organic compounds. For the isolation of this compound, a mobile phase of varying polarity, such as a gradient of ethyl acetate (B1210297) in hexane, would likely be employed to separate the target compound from reaction byproducts and starting materials.
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique used to determine the purity of a sample. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water would be a typical system for analyzing the purity of this furocoumarin derivative. The presence of a single sharp peak in the chromatogram would indicate a high degree of purity.
Theoretical and Computational Chemistry Investigations of 5 Methyl 3 Phenyl 7h Furo 3,2 G Chromen 7 One
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the binding site of a protein receptor.
While specific molecular docking studies for 5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one against Janus kinase 1 (JAK1), Janus kinase 2 (JAK2), and the L-calcium channel are not extensively detailed in publicly available literature, the methodology allows for robust predictions of its potential interactions.
Janus Kinases (JAK1 and JAK2): JAKs are intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways that mediate immune response and cell growth. nih.gov Molecular docking simulations would place this compound into the ATP-binding site of JAK1 and JAK2 to predict its inhibitory potential. The analysis would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and amino acid residues in the kinase's active site. nih.gov For instance, interactions with residues in the hinge region of the kinase are often crucial for potent inhibition. The docking score, an estimation of binding affinity, would be calculated to compare its potential efficacy against known JAK inhibitors. frontiersin.org
L-calcium channel: The L-type calcium channel is a voltage-gated ion channel with a central role in cardiac and smooth muscle contraction. Docking studies would explore the binding of this compound to the channel's binding pockets, which are known to accommodate various classes of blocker drugs. These simulations would predict the specific amino acid residues the compound interacts with, providing a structural basis for potential channel-blocking activity. The binding energy and conformational stability of the ligand-protein complex would be evaluated to determine the most likely binding mode.
The predicted interactions from such docking studies are summarized in the table below, outlining the hypothetical binding patterns that would be investigated.
| Target Protein | Potential Interacting Residues (Example) | Type of Interaction | Predicted Outcome |
| JAK1 | Leu881, Val889, Ala906, Leu959 | Hydrophobic Interactions | Stabilization within the ATP-binding pocket |
| Glu957, Arg1007 | Hydrogen Bonding | Anchoring the ligand, kinase inhibition | |
| JAK2 | Similar to JAK1 due to conserved ATP-binding site | Hydrophobic & Hydrogen Bonding | Kinase inhibition, potential for selectivity |
| L-calcium channel | Residues within the central cavity | Electrostatic, van der Waals | Modulation of ion flow, channel blocking |
Quantitative Structure-Activity Relationship (QSAR) Analyses
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. drugdesign.org This is achieved by correlating the activity with molecular descriptors, which are numerical representations of the molecule's physicochemical properties.
For the class of furocoumarins and related heterocyclic structures, several molecular descriptors have been identified as significant in predicting their biological activities. QSAR models built for these compounds often reveal the importance of electronic, steric, and lipophilic properties in governing their interactions with biological systems. pensoft.net
Key molecular descriptors that are typically analyzed and found to correlate with the activity of such compounds include:
Molecular Size and Shape: Parameters like molecular weight, volume, and surface area can influence how well the molecule fits into a receptor's binding site.
Lipophilicity: Often represented by logP (the logarithm of the octanol-water partition coefficient), this descriptor is crucial for membrane permeability and hydrophobic interactions with the target.
Electronic Properties: Descriptors such as dipole moment, polarization, and the energies of frontier molecular orbitals (HOMO and LUMO) can dictate the electrostatic and covalent interactions a molecule can form. pensoft.net
Molecular Flexibility: The number of rotatable bonds can affect the molecule's ability to adopt the optimal conformation for binding.
Number of Intramolecular Unsaturated Bonds: This relates to the molecule's planarity and potential for π-π stacking interactions.
Molecular Density: This property can be related to the compactness of the molecule.
Based on QSAR studies of similar compounds, an increase in hydrophilic and reductive properties, along with smaller molecular volume and surface area, has been correlated with higher antioxidant activity. pensoft.net
The following table summarizes key molecular descriptors and their potential influence on the biological activity of this compound.
| Descriptor Class | Specific Descriptor | Potential Influence on Biological Activity |
| Constitutional | Molecular Weight | Affects diffusion, transport, and overall size. |
| Number of Unsaturated Bonds | Influences electronic properties and potential for stacking interactions. | |
| Topological | Molecular Shape Indices | Describes the overall geometry and steric fit with a receptor. |
| Physicochemical | Lipophilicity (logP) | Governs membrane permeability and hydrophobic interactions. |
| Molecular Flexibility (Rotatable Bonds) | Determines the ability to adopt favorable binding conformations. | |
| Electronic | Dipole Moment | Influences long-range electrostatic interactions with the target. |
| Polarizability | Relates to the ease of electron cloud distortion and induction of favorable interactions. | |
| HOMO/LUMO Energies | Indicates electron-donating/accepting capabilities, relevant for reactivity. |
Advanced Computational Modeling for Conformational and Electronic Properties
To gain a deeper understanding of the intrinsic properties of this compound, advanced computational methods like Density Functional Theory (DFT) are employed. These quantum mechanical calculations provide detailed insights into the molecule's three-dimensional structure and electron distribution.
Conformational Analysis: The biological activity of a molecule is highly dependent on its three-dimensional shape. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of a molecule. By calculating the Potential Energy Surface (PES) as a function of rotatable bonds (e.g., the bond connecting the phenyl group to the furocoumarin core), researchers can identify low-energy, stable conformers. longdom.org This information is critical because it is often the lowest energy conformer that binds to a biological target.
Electronic Properties: DFT calculations can precisely determine a range of electronic properties that are fundamental to the molecule's reactivity and interactions. ajchem-b.com These include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability. longdom.org
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This map is invaluable for predicting how the molecule will interact with other molecules, particularly in biological systems. d-nb.info
Quantum Theory of Atoms in Molecules (QTAIM): This analysis can be used to characterize the nature of chemical bonds and non-covalent interactions within the molecule, providing a deeper understanding of its structural stability. d-nb.info
Computational studies on similar furanone and chromone (B188151) structures have shown that structural modifications, such as the addition of phenyl groups, can significantly alter electronic properties and enhance reactivity. ajchem-b.com
Pharmacological and Biological Research Investigations of 5 Methyl 3 Phenyl 7h Furo 3,2 G Chromen 7 One in Vitro and in Vivo Models
Studies on Cellular Pigmentary Regulation Mechanisms
Research into derivatives of the 5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one scaffold has focused on their potential to modulate melanogenesis, the process of melanin (B1238610) production. These studies are pivotal for developing treatments for pigmentation disorders such as vitiligo.
Derivatives synthesized from the this compound backbone have been evaluated for their melanogenic effects in B16 murine melanoma cells, a standard in vitro model for studying pigmentation. researchgate.net In these studies, various ester derivatives were shown to significantly increase melanin synthesis, with several compounds exhibiting more potent effects than the commonly used photochemotherapeutic agent, 8-methoxypsoralen (8-MOP). researchgate.net For instance, specific benzoate (B1203000) derivatives demonstrated a marked ability to stimulate melanin production in a concentration-dependent manner, highlighting the therapeutic potential of this structural class. researchgate.net
The molecular mechanism underlying the enhanced melanin production involves the upregulation of key melanogenic enzymes and transcription factors. Tyrosinase (TYR) is the rate-limiting enzyme in melanin synthesis, and its activity is crucial for pigmentation. researchgate.net Studies on a specific derivative, referred to as compound 7y , showed that it markedly increased both melanin content and the catecholase activity of tyrosinase. researchgate.net
Furthermore, the expression levels of melanogenesis-related genes were significantly affected. Treatment of B16 cells with compound 7y led to a concentration-dependent increase in the protein and mRNA expression of Microphthalmia-associated transcription factor (MITF), TYR, and Tyrosinase-related protein-1 (TRP-1). researchgate.net MITF is a master regulator that controls the expression of the tyrosinase gene family, and its upregulation is a key step in promoting melanogenesis. researchgate.net These findings suggest that derivatives of this compound stimulate melanin synthesis by upregulating the MITF-driven expression of essential melanogenic enzymes. researchgate.net
Table 1: Effect of Derivative 7y on Melanogenic Gene Expression
| Gene | Effect of Treatment | Significance |
|---|---|---|
| MITF | Upregulated | Key transcription factor for melanogenesis |
| TYR | Upregulated | Rate-limiting enzyme in melanin synthesis |
| TRP-1 | Upregulated | Involved in eumelanin (B1172464) synthesis |
| TRP-2 | No significant change | Suggests a specific pathway of action |
Recent advancements in the treatment of vitiligo have identified the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway as a critical therapeutic target. researchgate.net The JAK-STAT pathway is involved in the immune signaling that leads to melanocyte destruction in vitiligo. researchgate.net Consequently, furocoumarin derivatives based on the this compound structure were designed and synthesized with the aim of targeting JAKs. researchgate.net Molecular docking studies were performed to investigate the binding affinity of these derivatives to JAK1 and JAK2. This line of inquiry suggests a modern approach to treating vitiligo by combining the melanogenesis-stimulating properties of furocoumarins with the immunosuppressive action of JAK inhibition. researchgate.net
The Akt/GSK-3β/β-catenin signaling pathway is another important cascade involved in regulating melanogenesis. Research on a specific benzoate derivative, designated as compound 8 , has confirmed the involvement of this pathway. researchgate.net To verify this, B16 cells were treated with the derivative in the presence of an Akt inhibitor. The results showed that the Akt inhibitor significantly diminished the increase in melanin content and tyrosinase activity that was induced by the derivative. researchgate.net This finding strongly indicates that the melanogenic effects of certain derivatives of this compound are mediated, at least in part, through the activation of the Akt/GSK-3β/β-catenin signaling pathway. researchgate.net
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are known to play roles in the regulation of melanin synthesis. benthamscience.com Investigations into the mechanism of compound 7y revealed that it induced the phosphorylation of p38 MAPK in B16 cells. researchgate.net Conversely, no significant effect was observed on the phosphorylation of ERK or JNK. researchgate.net
To further solidify the role of the p38 MAPK pathway, experiments were conducted using specific inhibitors. The use of a p38 MAPK inhibitor (SB203580) was found to block the melanogenesis-inducing effects of compound 7y . researchgate.net In contrast, inhibitors for JNK (SP600125) and ERK (PD98059) did not prevent the compound from stimulating melanin production. researchgate.net These results provide strong evidence that the melanogenic activity of this specific derivative is mediated through the activation of the p38 MAPK signaling pathway, which in turn upregulates MITF and the tyrosinase gene family. researchgate.net
Table 2: Role of MAPK Pathways in Melanogenesis Induced by Derivative 7y
| Pathway | Activation Status | Effect of Pathway Inhibition on Melanogenesis |
|---|---|---|
| p38 | Activated (Phosphorylated) | Melanogenesis blocked by inhibitor |
| ERK | Not Activated | Melanogenesis unaffected by inhibitor |
| JNK | Not Activated | Melanogenesis unaffected by inhibitor |
Research into Cell Proliferation and Apoptosis Mechanisms in Cancer Models
Based on a review of the available scientific literature, specific research studies focusing on the effects of this compound and its immediate derivatives on cell proliferation and apoptosis mechanisms in cancer models have not been reported. While the broader class of furocoumarins and psoralens has been investigated for anticancer properties, data pertaining directly to this specific compound are not available.
In Vitro Cytotoxicity Assessments against Cancer Cell Lines (e.g., HepG2 cells)
The cytotoxic potential of 3,5-dimethyl-7H-furo[3,2-g]chromen-7-one (DMFC) was evaluated against human hepatoma (liver cancer) HepG2 cells. In these in vitro studies, DMFC demonstrated the most potent cytotoxic effects among several synthesized coumarin (B35378) derivatives. The efficacy of a compound to inhibit cellular proliferation is often quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro. For DMFC, a significant cytotoxic effect was observed in a time-dependent manner.
| Compound | Cell Line | Treatment Duration | IC₅₀ Value (μM) |
|---|---|---|---|
| 3,5-dimethyl-7H-furo[3,2-g]chromen-7-one (DMFC) | HepG2 (Human Hepatoma) | 48 hours | 8.46 ± 0.28 |
Induction of Apoptotic Pathways (e.g., p53-dependent, extrinsic and intrinsic pathways)
Further mechanistic studies revealed that the cytotoxicity of DMFC in HepG2 cells is mediated through the induction of apoptosis, or programmed cell death. The investigation identified that DMFC activates both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) apoptotic pathways. This induction was found to be dependent on the tumor suppressor protein p53. The activation of p53 is a critical event in cellular response to stress, including DNA damage, and can trigger apoptosis to eliminate potentially cancerous cells.
Caspase Activation Profiling (e.g., Caspase-3, Caspase-8, Caspase-9)
Apoptosis is executed by a family of cysteine proteases known as caspases. The activation of these enzymes occurs in a cascade. Initiator caspases, such as Caspase-8 (associated with the extrinsic pathway) and Caspase-9 (associated with the intrinsic pathway), are activated first. These then cleave and activate executioner caspases, like Caspase-3, which are responsible for the cleavage of key cellular proteins, leading to the characteristic morphological changes of apoptosis. Treatment of HepG2 cells with DMFC resulted in the significant activation of all three key caspases, confirming the involvement of both apoptotic pathways.
| Compound | Apoptotic Pathway | Activated Caspases |
|---|---|---|
| 3,5-dimethyl-7H-furo[3,2-g]chromen-7-one (DMFC) | Extrinsic Pathway | Caspase-8 |
| Intrinsic Pathway | Caspase-9, Caspase-3 |
Investigations of Mitochondrial Membrane Potential Depolarization and Cytochrome c Release
A key event in the intrinsic apoptotic pathway is the disruption of the mitochondrial outer membrane, leading to the depolarization of the mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors into the cytoplasm. Research showed that DMFC treatment leads to a significant depolarization of the mitochondrial membrane in HepG2 cells. This event was coupled with the release of cytochrome c from the mitochondria into the cytosol, a critical step that triggers the activation of Caspase-9 and the subsequent apoptotic cascade.
Analysis of DNA Fragmentation and Sub-G1 Cell Cycle Distribution
Hallmarks of late-stage apoptosis include the fragmentation of nuclear DNA and changes in the cell cycle distribution. When analyzed by flow cytometry, apoptotic cells can be identified by a "sub-G1" peak in DNA content histograms, which represents cells that have lost fragmented DNA. Treatment with DMFC induced characteristic DNA fragmentation in HepG2 cells. This was quantitatively observed as a significant increase in the population of cells in the sub-G1 phase of the cell cycle, providing further evidence of apoptosis induction.
Regulation of Bcl-2 Family Proteins and Death Receptors (e.g., Bax, Bad, tBid, Bcl-2, Bcl-xl, Fas death receptor, FADD protein)
The intrinsic apoptotic pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xl) members. The extrinsic pathway is initiated by the binding of ligands to death receptors, such as the Fas death receptor, leading to the recruitment of adaptor proteins like the Fas-associated death domain (FADD) protein.
Western blot analyses revealed that DMFC treatment modulates these regulatory proteins to favor apoptosis. Specifically, DMFC significantly increased the expression levels of the tumor suppressor p53, the Fas death receptor, and FADD. Furthermore, it upregulated the expression of pro-apoptotic Bcl-2 family members including Bax, Bad, and tBid (a truncated form of Bid that links the extrinsic and intrinsic pathways), while concurrently decreasing the levels of the pro-survival members Bcl-2 and Bcl-xl. This shift in the ratio of pro- to anti-apoptotic proteins lowers the threshold for mitochondrial disruption and commits the cell to apoptosis.
| Protein Family | Protein | Effect of DMFC Treatment |
|---|---|---|
| Death Receptors & Adaptors | Fas death receptor | Increased Expression |
| FADD | Increased Expression | |
| Pro-Apoptotic Bcl-2 Family | Bax | Increased Expression |
| Bad | Increased Expression | |
| tBid | Increased Expression | |
| Anti-Apoptotic Bcl-2 Family | Bcl-2 | Decreased Expression |
| Bcl-xl | Decreased Expression |
Neuropharmacological Research and Monoamine Oxidase (MAO) Inhibition Studies
While specific neuropharmacological studies on this compound were not identified in the reviewed literature, the broader class of coumarin derivatives, particularly those with a phenyl group at the 3-position, has been extensively investigated as inhibitors of monoamine oxidases (MAOs). scienceopen.comnih.gov MAOs are critical enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576). nih.govmayoclinic.org
There are two main isoforms of this enzyme, MAO-A and MAO-B. nih.gov Inhibition of MAO-A is primarily associated with antidepressant effects, while inhibition of MAO-B is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease, as it increases dopamine levels in the brain. scienceopen.comnih.gov
Structural-activity relationship studies on related coumarin scaffolds have revealed that the presence of a phenyl group at the C-3 position significantly enhances inhibitory activity and selectivity towards MAO-B. scienceopen.comscienceopen.com Given that this compound possesses this key 3-phenylcoumarin (B1362560) structural motif within its furocoumarin framework, it is a plausible candidate for MAO inhibition. Based on the established trends for this chemical class, it would be hypothesized to act as a selective MAO-B inhibitor. scienceopen.comnih.gov However, this potential activity requires confirmation through direct enzymatic assays and further pharmacological evaluation.
Based on a comprehensive search of publicly available scientific literature, there is insufficient specific data for the compound This compound to generate the detailed article as requested in the provided outline.
The search did not yield specific peer-reviewed studies, clinical trials, or pharmacological data detailing this exact molecule's effects concerning:
Selective inhibition of monoamine oxidase isoforms (MAO-B).
Its evaluation in animal models of neurological conditions such as reserpine-induced hypokinesia or haloperidol-induced catalepsy.
Specific interactions with the serotonergic system.
In vitro vasodilatory activity or its molecular basis related to L-calcium channel interaction.
Specific antioxidant activity research.
While research exists for structurally related furocoumarins and chromone (B188151) derivatives, the explicit instruction to focus solely on "this compound" prevents the inclusion of data from these analogous compounds. Therefore, it is not possible to provide a scientifically accurate and properly sourced article that adheres to the strict constraints of the request.
Antioxidant Activity Research
Radical Scavenging Assays (e.g., DPPH, ABTS methods)
No published studies were identified that specifically investigated the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging activity of this compound. Therefore, no data on its potential antioxidant capacity, such as IC50 values, can be provided.
Interactive Data Table: DPPH Radical Scavenging Activity
| Compound | Concentration | % Inhibition | IC50 Value |
|---|---|---|---|
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Standard (e.g., Ascorbic Acid) | Data Not Available | Data Not Available | Data Not Available |
Interactive Data Table: ABTS Radical Scavenging Activity
| Compound | Concentration | % Inhibition | IC50 Value |
|---|---|---|---|
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Standard (e.g., Trolox) | Data Not Available | Data Not Available | Data Not Available |
Investigation of Immunomodulatory Properties (e.g., Proteasome Inhibition)
There is a lack of specific research on the immunomodulatory effects of this compound, including its potential to act as a proteasome inhibitor. The ubiquitin-proteasome system is a critical regulator of immune responses, and while other classes of compounds have been explored for their proteasome inhibitory activity, no such data exists for this particular furocoumarin derivative.
Interactive Data Table: Proteasome Inhibition Assay
| Compound | Target Proteasome Subunit | Concentration | % Inhibition | IC50 Value |
|---|---|---|---|---|
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Standard (e.g., Bortezomib) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 5 Methyl 3 Phenyl 7h Furo 3,2 G Chromen 7 One Derivatives
Correlation of Specific Structural Modifications with Observed Biological Efficacy
Research into the derivatives of 3-phenyl-7H-furo[3,2-g]chromen-7-one has demonstrated that modifications at the 5-position of the furocoumarin ring system can significantly influence biological efficacy, particularly in the context of melanogenesis. The introduction of aminomethyl groups at this position has been a key area of investigation.
A notable example is the derivative 5-((diethylamino)methyl)-3-phenyl-7H-furo[3,2-g]chromen-7-one (5D3PC), which has shown a remarkable melanogenic effect in B16 murine melanoma cells. nih.govresearchgate.net In a series of synthesized linear furocoumarins with various substituents, 5D3PC was identified as having a superior pigmenting effect. researchgate.netnih.gov This suggests that the presence of the diethylaminomethyl group at the 5-position is a critical determinant for the observed increase in melanin (B1238610) synthesis.
Similarly, another derivative, 5-(morpholinomethyl)-3-phenyl-7H-furo[3,2-g]chromen-7-one (D206008), also exhibited significant melanogenic activity. semanticscholar.org This compound was found to increase melanin production and tyrosinase (TYR) activity in B16 cells, with a potency greater than that of 8-methoxypsoralen (8-MOP), a commonly used therapeutic agent. semanticscholar.org The structural similarity between 5D3PC and D206008, both featuring a tertiary amine linked to the 5-position via a methylene (B1212753) bridge, underscores the importance of this particular modification for enhancing melanogenesis.
The table below summarizes the key structural features and observed biological effects of these derivatives.
| Compound Name | Modification at 5-position | Observed Biological Efficacy (Melanogenesis) |
| 5-((diethylamino)methyl)-3-phenyl-7H-furo[3,2-g]chromen-7-one (5D3PC) | Diethylaminomethyl group | Remarkable melanogenic effect in B16 murine cells. nih.govresearchgate.net |
| 5-(morpholinomethyl)-3-phenyl-7H-furo[3,2-g]chromen-7-one (D206008) | Morpholinomethyl group | Higher melanogenesis and tyrosinase activity than 8-MOP in B16 cells. semanticscholar.org |
Impact of Substituent Position and Electronic Nature on Pharmacological Profiles
The pharmacological profiles of 5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one derivatives are heavily influenced by the position and electronic characteristics of their substituents. The studies on 5D3PC and D206008 highlight the significance of introducing a basic amino group at the 5-position.
While systematic studies varying the electronic nature of substituents at other positions of the this compound scaffold are limited in the available literature, the pronounced activity of the 5-aminomethyl derivatives suggests that this position is a "hotspot" for modification to enhance melanogenic activity. The phenyl group at the 3-position is another key feature of this scaffold, and while its role has not been systematically probed through substitution in the cited studies, its presence is a defining characteristic of this series of compounds.
Derivation of Mechanistic Insights from SAR Elucidation
The structure-activity relationship data for derivatives such as D206008 has been instrumental in elucidating the potential mechanisms of action. The observation that the introduction of an aminomethyl group at the 5-position leads to increased melanogenesis prompted investigations into the underlying signaling pathways.
For D206008, it was found that its melanogenic effects are mediated through the activation of the Akt/GSK-3β/β-catenin signaling pathway. semanticscholar.org This pathway is known to play a crucial role in the regulation of microphthalmia-associated transcription factor (MITF), a key transcription factor for melanogenic enzymes like tyrosinase. The activation of this pathway by D206008 leads to an upregulation of MITF and subsequently, an increase in the expression of tyrosinase and other melanogenesis-related proteins. semanticscholar.org
Further mechanistic studies on 5D3PC have revealed its ability to upregulate melanin synthesis by activating the cAMP/PKA and MAPK signaling pathways. nih.govnih.gov Treatment with 5D3PC led to increased levels of tyrosinase (TYR), tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2), as well as MITF. nih.gov The compound was also shown to increase the phosphorylation of cAMP-responsive element binding protein (p-CREB), p38 mitogen-activated protein kinase (MAPK), and c-Jun N-terminal kinase (p-JNK). nih.gov
Future Research Directions and Potential Applications in Chemical Biology
Design and Synthesis of Next-Generation Furochromenone Analogues with Enhanced Specificity
The development of next-generation analogues of 5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one with improved specificity and efficacy is a primary objective for future research. This involves a detailed understanding of the structure-activity relationships (SAR) to guide the synthesis of novel derivatives.
Key strategies for analogue design will likely focus on modifications at various positions of the furochromenone scaffold. For instance, substitutions on the phenyl ring at the 3-position can significantly influence biological activity. The introduction of electron-donating or electron-withdrawing groups, as well as heterocyclic rings, could modulate the compound's interaction with its molecular targets. Furthermore, modifications to the methyl group at the 5-position, such as its replacement with longer alkyl chains, functionalized side chains, or even its removal, could fine-tune the compound's pharmacological profile.
A significant advancement in this area has been the synthesis of a series of linear furocoumarins with various substituents. Among these, 5-((diethylamino)methyl)-3-phenyl-7H-furo[3,2-g]chromen-7-one (5D3PC) has demonstrated a notable pigmenting effect in B16 cells, surpassing that of other derivatives. researchgate.netnih.govsemanticscholar.org This highlights the importance of the substituent at the 5-position for this particular biological activity.
Future synthetic efforts will likely employ advanced organic synthesis methodologies to create a diverse library of analogues. These methods may include combinatorial chemistry approaches to rapidly generate a wide range of derivatives, as well as more targeted synthetic routes based on computational modeling predictions. The overarching goal is to develop compounds with enhanced target specificity, thereby minimizing off-target effects and improving their potential as therapeutic agents or research tools.
Exploration of Novel Molecular Targets and Signaling Pathways
A crucial area of future investigation is the identification and characterization of the molecular targets and signaling pathways modulated by this compound and its analogues. Understanding these interactions at a molecular level is fundamental to elucidating their mechanism of action and expanding their potential applications.
Research on the derivative 5D3PC has provided significant insights in this domain. Studies have shown that this compound upregulates melanin (B1238610) synthesis by activating key signaling pathways. Specifically, 5D3PC has been found to increase the expression of tyrosinase (TYR), tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2). researchgate.netnih.govrsc.org This upregulation is mediated through the activation of the cyclic adenosine (B11128) monophosphate (cAMP)/protein kinase A (PKA) and the mitogen-activated protein kinase (MAPK) signaling pathways. researchgate.netnih.govsemanticscholar.orgrsc.org
Further investigation into the MAPK pathway revealed that 5D3PC treatment leads to the phosphorylation of p38 MAPK and c-Jun N-terminal kinase (JNK). semanticscholar.orgrsc.org These findings pinpoint specific kinases within these pathways as potential direct or indirect targets of the compound.
Future studies will aim to identify the primary molecular targets of this compound and its derivatives. This may involve techniques such as affinity chromatography, proteomics, and genetic screening approaches to pull down and identify binding partners. Elucidating these targets will not only clarify the mechanism of action but also open up new avenues for therapeutic intervention in pathways that are dysregulated in various diseases.
Application of this compound as a Chemical Probe in Biological Systems
The unique biological activities of this compound and its analogues make them valuable candidates for development as chemical probes. Chemical probes are small molecules used to study and manipulate biological systems, providing insights into protein function and cellular processes that are often not achievable through genetic methods alone.
To function effectively as a chemical probe, a molecule should ideally be potent, selective, and have a well-characterized mechanism of action. The development of fluorescently tagged versions of this compound could enable the visualization of its subcellular localization and interaction with its targets in real-time using advanced microscopy techniques. nih.govrsc.org This would provide invaluable spatial and temporal information about the biological processes being modulated.
Furthermore, "clickable" analogues, featuring bioorthogonal functional groups like alkynes or azides, could be synthesized. These probes would allow for the covalent labeling and subsequent identification of their binding partners within complex biological mixtures through techniques such as pull-down assays followed by mass spectrometry.
The development of such chemical probes from the this compound scaffold would provide powerful tools for dissecting the intricate signaling networks involved in processes like melanogenesis and potentially other cellular functions yet to be discovered.
Interdisciplinary Research Integrating Synthesis, Computational Methods, and Biological Evaluation
The future of research on this compound will heavily rely on an interdisciplinary approach that integrates synthetic chemistry, computational modeling, and rigorous biological evaluation. This synergistic strategy is essential for accelerating the discovery and development of novel compounds with desired biological activities.
Computational methods , such as molecular docking and pharmacophore modeling, can play a pivotal role in the rational design of new analogues. nih.govsemanticscholar.orgnih.govdergipark.org.tr By modeling the interaction of the furochromenone scaffold with potential protein targets, researchers can predict which structural modifications are most likely to enhance binding affinity and specificity. This in silico screening can prioritize synthetic efforts, saving time and resources.
Synthetic chemistry will then be employed to create the designed molecules. The synthesized compounds will subsequently undergo comprehensive biological evaluation . This will involve in vitro assays to determine their potency and selectivity against specific targets, as well as cell-based assays to assess their effects on cellular pathways and functions. Promising candidates can then be advanced to in vivo models to evaluate their efficacy and pharmacokinetic properties.
This iterative cycle of design, synthesis, and testing, where the results from biological evaluations feedback into the computational design process, will be crucial for the optimization of this compound derivatives as either therapeutic leads or as high-quality chemical probes for basic research.
Q & A
Q. What are the common synthetic routes for 5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one, and what are the critical reaction parameters?
The synthesis typically involves multi-step organic reactions. A validated route starts with the Pechmann condensation of resorcinol to form 4-methylumbelliferone, followed by etherification with 2-bromoacetophenone. Cyclization under basic conditions (e.g., 4% KOH in ethanol) yields the furochromenone core. Subsequent oxidation with selenium dioxide introduces a carbaldehyde group, and reduction with NaBH₄ produces key intermediates. Final esterification with acid catalysts (e.g., triethylamine) generates derivatives . Critical parameters include solvent choice (ethanol for cyclization), temperature control (reflux for cyclization), and purification via chromatography (TLC/HPLC) .
Q. How is the structural identity of this compound confirmed experimentally?
Structural confirmation relies on spectroscopic techniques:
- NMR (¹H/¹³C) to verify substituent positions and aromatic proton environments.
- IR spectroscopy to identify carbonyl (C=O) and furan ring vibrations.
- X-ray crystallography for absolute configuration determination, resolving fused-ring systems and substituent spatial arrangements . For example, crystallographic studies of related furochromenones show planar fused-ring systems with bond angles and lengths consistent with chromone derivatives .
Q. What preliminary biological screening assays are recommended for this compound?
Standard assays include:
- Antimicrobial activity : Broth microdilution (MIC/MBC) against bacterial/fungal strains (e.g., Candida albicans, Staphylococcus aureus).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
- Anti-inflammatory potential : COX-2 inhibition via ELISA. Reference compounds (e.g., psoralen derivatives) are used as positive controls due to structural similarities .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis of this compound?
Yield optimization strategies:
- Continuous flow chemistry : Reduces side reactions and improves heat transfer for cyclization steps.
- Catalyst screening : Transition metals (e.g., Pd/C) for coupling reactions or acid/base catalysts (e.g., p-toluenesulfonic acid) for esterification.
- Solvent engineering : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates. Evidence from related furochromenones shows 10–15% yield improvements via automated reactors and in-line purification .
Q. How to address contradictory bioactivity data across different assay systems?
Contradictions often arise from assay-specific variables:
- Cell permeability : Use logP calculations to correlate hydrophobicity with activity discrepancies.
- Metabolic stability : Perform liver microsome assays to assess compound degradation.
- Target specificity : Validate via molecular docking (e.g., AutoDock Vina) against proposed targets (e.g., fungal lanosterol 14α-demethylase) . For example, antifungal activity may vary between strains due to membrane composition differences, requiring orthogonal assays (e.g., ergosterol binding) .
Q. What methodologies are effective for studying the compound’s mechanism of action in cancer cells?
Mechanistic studies involve:
- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., apoptosis, cell cycle).
- Protein interaction assays : Co-IP or pull-down assays to map binding partners.
- ROS detection : Flow cytometry with DCFH-DA probe to measure oxidative stress. For related compounds, GSK-3β inhibition has been implicated via kinase activity assays and Western blotting .
Q. How can researchers resolve solubility challenges in pharmacokinetic studies?
Strategies include:
- Co-solvent systems : PEG-400/water mixtures improve aqueous solubility.
- Nanoparticle formulation : Lipid-based carriers (e.g., liposomes) enhance bioavailability.
- Prodrug design : Ester or phosphate derivatives for enhanced absorption. Similar furochromenones show 2–3-fold solubility improvements using cyclodextrin inclusion complexes .
Q. What computational tools are recommended for structure-activity relationship (SAR) studies?
Key tools:
- Molecular docking : AutoDock or Schrödinger Suite to predict binding modes.
- QSAR modeling : Machine learning (Random Forest, SVM) with descriptors like topological polar surface area (TPSA).
- MD simulations : GROMACS for stability analysis of ligand-target complexes. Studies on derivatives highlight substituent effects (e.g., fluorophenyl groups enhance target affinity) .
Q. How to validate the reproducibility of synthetic protocols across laboratories?
Validation steps:
- Inter-lab round-robin tests : Share standardized reagents and protocols.
- Analytical benchmarking : Compare NMR/HRMS data with reference libraries.
- Robustness testing : Vary parameters (e.g., reaction time ±10%) to identify critical steps. Evidence from multi-center studies on similar compounds shows <5% variability in purity when using HPLC with PDA detection .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
